2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)-N-(thiazol-2-yl)acetamide
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Overview
Description
2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)-N-(thiazol-2-yl)acetamide is an organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)-N-(thiazol-2-yl)acetamide typically involves the following steps:
Formation of 3-phenyl-1,2,4-thiadiazole: This can be achieved by the cyclization of phenylthiosemicarbazide with sulfuric acid or other suitable cyclizing agents.
Thioether Formation: The thiadiazole derivative is then reacted with a thioether-forming reagent, such as an alkyl halide, to introduce the thioether linkage.
Acetamide Formation: Finally, the thioether derivative is reacted with thiazole-2-ylamine under suitable conditions to form the desired acetamide compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)-N-(thiazol-2-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The sulfur atoms in the thiadiazole and thioether moieties can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or amines.
Substitution: The phenyl and thiazole rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as halogens, alkyl halides, or nucleophiles like amines and thiols can be employed.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, amines
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)-N-(thiazol-2-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It has potential as a pharmacophore for the development of new drugs, particularly as antimicrobial, antifungal, and anticancer agents.
Agriculture: The compound can be used as a pesticide or herbicide due to its bioactive properties.
Materials Science: It can be used in the synthesis of novel materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)-N-(thiazol-2-yl)acetamide depends on its application:
Medicinal Chemistry: The compound may interact with specific enzymes or receptors in microbial or cancer cells, inhibiting their growth or inducing apoptosis.
Agriculture: It may disrupt essential biological processes in pests or weeds, leading to their death.
Materials Science: The compound’s electronic or optical properties can be harnessed in the development of new materials.
Comparison with Similar Compounds
Similar Compounds
- 2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamide
- N-(thiazol-2-yl)acetamide
- 3-phenyl-1,2,4-thiadiazole
Uniqueness
2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)-N-(thiazol-2-yl)acetamide is unique due to the combination of the thiadiazole and thiazole moieties, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4OS3/c18-10(15-12-14-6-7-19-12)8-20-13-16-11(17-21-13)9-4-2-1-3-5-9/h1-7H,8H2,(H,14,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGVAVQMAYPXWSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)NC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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